molecular formula C10H14O B1202108 Verbenone CAS No. 80-57-9

Verbenone

Cat. No. B1202108
CAS RN: 80-57-9
M. Wt: 150.22 g/mol
InChI Key: DCSCXTJOXBUFGB-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verbenone is a natural organic compound classified as a terpene that is found naturally in a variety of plants . It is the primary constituent of the oil of Spanish verbena, hence its name . The chemical has a pleasant characteristic odor . Besides being a natural constituent of plants, it and its analogs are insect pheromones .


Synthesis Analysis

Verbenone can be readily prepared synthetically by the oxidation of the more common terpene α-pinene . Verbenone can then be converted into chrysanthenone through a photochemical rearrangement reaction . Under certain conditions, CuAPO-5(0.06) showed good catalytic activity for the synthesis of verbenone by the oxidation of α-pinene .


Molecular Structure Analysis

Verbenone is a monoterpene, to be specific a bicyclic ketone terpene . It is the primary constituent of the oil of Spanish verbena, hence its name; it is also found in the oil of rosemary . It is nearly insoluble in water, but miscible with most organic solvents .


Chemical Reactions Analysis

Verbenone is a monoterpene, to be specific a bicyclic ketone terpene . It is the primary constituent of the oil of Spanish verbena, hence its name; it is also found in the oil of rosemary . It is nearly insoluble in water, but miscible with most organic solvents .


Physical And Chemical Properties Analysis

Verbenone is a monoterpene, to be specific a bicyclic ketone terpene . It is the primary constituent of the oil of Spanish verbena, hence its name; it is also found in the oil of rosemary . It is nearly insoluble in water, but miscible with most organic solvents .

Scientific Research Applications

Insect Behavior Modulation

Verbenone has been found to significantly affect the behavior of insect predators and other saproxylic beetles . In a study conducted in a pine forest in Tuscany, Italy, verbenone pouches were added to traps baited with bark beetle pheromones . The results showed that while captures of some species were reduced in pheromone plus verbenone traps, others showed no change, and some increased . This indicates that verbenone can be used to manipulate insect behavior in pest management strategies.

Bark Beetle Repellent

Verbenone is sometimes referred to as a 'universal bark beetle repellent’ . It has been found to inhibit attraction in 38 species from 16 genera of bark beetles . However, some secondary species are unaffected or even attracted to verbenone . This suggests that the function of verbenone as an active signal or passive cue may vary across bark beetle species .

Microbiome Interactions

The release of verbenone may not be an active signal by the beetles, but a passive cue resulting from microorganisms during host colonization . Recognizing a bark beetle and its microbiome as an entity (‘holobiont’) can help understand temporal release patterns and deduce the specific function of verbenone for a given species .

Natural Enemy Attraction

Surprisingly, natural enemies are not commonly attracted by verbenone . However, more taxa need to be studied to fully understand the ecological functions of verbenone .

Tree Protection

Through careful research, specialists have produced a formulation of verbenone, which can be applied to tree trunks in small doses . This tells bark beetles “this tree is full”, protecting the tree from infestation .

Saproxylic Beetle Diversity Increase

The diversity of caught saproxylic beetles increased significantly in the verbenone traps . This highlights possible implications of the use of verbenone when managing bark beetle outbreaks .

Future Directions

Verbenone is long known and now sometimes referred to as a ‘universal bark beetle repellent’. Research focus has mostly gone into applied studies, leaving many ecological questions unanswered . Future studies should link the amounts of pheromone components in the gut to actual release rates and extrapolate these values to the landscape scale .

properties

IUPAC Name

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCXTJOXBUFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048115
Record name DL-Verbenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Minty spicy aroma
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Verbenone

CAS RN

80-57-9, 5480-12-6
Record name (±)-Verbenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dl-Verbenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Verbenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verbenone
Reactant of Route 2
Reactant of Route 2
Verbenone
Reactant of Route 3
Verbenone
Reactant of Route 4
Reactant of Route 4
Verbenone
Reactant of Route 5
Reactant of Route 5
Verbenone
Reactant of Route 6
Reactant of Route 6
Verbenone

Q & A

Q1: How does verbenone interact with bark beetles?

A1: Verbenone acts as an anti-aggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae), western pine beetle (Dendroctonus brevicomis), and southern pine beetle (Dendroctonus frontalis) [, , , , ]. It disrupts their aggregation behavior by interfering with their perception of aggregation pheromones, which are chemical signals beetles use to attract others to a host tree.

Q2: What is the molecular formula and weight of verbenone?

A2: Verbenone has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q3: Is there any spectroscopic data available for verbenone?

A3: While the provided papers don't contain detailed spectroscopic data, verbenone's structure has been extensively studied. Information on its NMR, IR, and mass spectra can be found in chemical databases like NIST, PubChem, and ChemSpider.

Q4: How stable is verbenone under field conditions?

A5: Verbenone can degrade under UV light, specifically by photoisomerization to the behaviorally inactive chrysanthenone []. This degradation can impact its efficacy in field applications.

Q5: What formulations have been developed to improve verbenone stability and release?

A6: Several formulations have been developed to protect verbenone from degradation and control its release, including polyethylene pouches, impregnated beads, and microencapsulated suspensions [, , , ]. These formulations aim to prolong its effectiveness under field conditions.

Q6: Can verbenone be produced through biotransformation?

A7: Yes, several studies have investigated the biotransformation of alpha-pinene to verbenone using plant cell cultures and microbial systems [, , ]. These methods explore sustainable alternatives to traditional chemical synthesis.

Q7: Have computational methods been used to study verbenone and its interactions?

A8: One study used molecular modeling and docking simulations to understand the interaction between verbenone and an odorant receptor (PstrOR17) in the striped flea beetle (Phyllotreta striolata) []. This approach can provide insights into the molecular basis of insect olfaction and guide the development of novel pest control strategies.

A7: The provided research primarily focuses on verbenone's application as a bark beetle anti-aggregation pheromone and doesn't delve into these specific aspects. Therefore, we cannot provide detailed answers to questions related to these topics based on the provided scientific literature.

Q8: What are some historical milestones in the research of verbenone as a bark beetle pheromone?

A8: Research on verbenone as a bark beetle pheromone began in the 1960s. Early studies identified it as a component of bark beetle pheromone systems. Research progressed to demonstrate its anti-aggregation properties and led to its development and registration as a biopesticide for managing bark beetle infestations. Ongoing research focuses on optimizing its efficacy through formulation improvements, exploring its use in combination with other semiochemicals, and understanding its impact on non-target organisms.

Q9: What are some examples of cross-disciplinary research involving verbenone?

A28: Verbenone research integrates various disciplines such as entomology, chemical ecology, forestry, and chemistry [, , , , , ]. Collaborative efforts between these fields are crucial for developing effective and environmentally sound pest management strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.